molecular formula C8H10N2O2 B2530491 Azetidin-1-yl(5-methylisoxazol-3-yl)methanone CAS No. 1851826-77-1

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone

Cat. No.: B2530491
CAS No.: 1851826-77-1
M. Wt: 166.18
InChI Key: GOFHEVNUVMCKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone and related compounds have been explored for their synthetic and catalytic capabilities. The synthesis of imidazole derivatives containing the β-lactam ring from reactions involving azetidinone derivatives highlights the compound's utility in creating complex heterocyclic structures, which are valuable in pharmaceutical chemistry and material science (Askar, Ali, & Al-Mouamin, 2016). Additionally, enantiopure derivatives of azetidin-2-yl have been evaluated for catalytic asymmetric addition to aldehydes, achieving high enantioselectivity, underscoring the potential of azetidin-based compounds in enantioselective synthesis (Wang et al., 2008).

Bioactivation and Metabolic Studies

Studies on the metabolism of strained rings, including azetidin-based compounds, reveal insights into their bioactivation pathways. For instance, the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation highlights a novel metabolic pathway for azetidinyl compounds, providing essential knowledge for drug design and toxicology (Li et al., 2019).

Antibacterial and Antifungal Activities

This compound derivatives have been investigated for their antimicrobial properties. The synthesis and evaluation of new benzimidazole derivatives as potential antimicrobial agents, including azetidin-2-ones, underscore the relevance of azetidin-based structures in developing new therapeutic agents (Ansari & Lal, 2009).

Drug Design and Neuroprotective Potential

The exploration of azetidin-based compounds extends into drug design, particularly for neurodegenerative diseases. For example, the synthesis and evaluation of selective acetylcholinesterase inhibitors using arylisoxazole-phenylpiperazine derivatives, including azetidinyl groups, have shown potential in treating Alzheimer's disease, highlighting the versatility of azetidin-based compounds in medicinal chemistry (Saeedi et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application . Without specific information, it’s difficult to provide a detailed analysis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use or application . Without specific information, it’s difficult to provide a detailed analysis .

Properties

IUPAC Name

azetidin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-7(9-12-6)8(11)10-3-2-4-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFHEVNUVMCKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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